N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring two distinct pyrazole rings. The first pyrazole moiety (1-ethyl-5-fluoropyrazol-4-yl) is substituted with an ethyl group at position 1 and a fluorine atom at position 3. The second pyrazole ring (2,4-dimethylpyrazol-3-amine) contains methyl groups at positions 2 and 4, with an amine at position 4. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications .
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-4-17-10(12)9(7-15-17)6-13-11-8(2)5-14-16(11)3;/h5,7,13H,4,6H2,1-3H3;1H |
InChI Key |
LLNWKOMCLQAFET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=C(C=NN2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common approach is the condensation reaction of appropriate pyrazole precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-fluoropyrazole with 2,4-dimethylpyrazole-3-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds .
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Pyrazole Derivatives with Halogen Substituents
Pyrazole derivatives often incorporate halogens (e.g., fluorine, chlorine) to modulate physicochemical properties and bioactivity. For example:
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., 3d) exhibit higher melting points and yields compared to chlorinated derivatives (e.g., 3a), suggesting improved crystallinity and synthetic efficiency . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability, which are critical for drug design.
Hydrochloride Salts in Bioactive Compounds
Hydrochloride salts are common in pharmaceuticals to enhance solubility. Examples include:
- H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl): A kinase inhibitor with improved water solubility due to the hydrochloride moiety .
- Yohimbine hydrochloride : An alkaloid used for its adrenergic receptor antagonism; the salt form ensures rapid absorption .

The target compound’s hydrochloride salt likely improves its dissolution profile compared to neutral pyrazole derivatives, facilitating in vivo efficacy.
Melting Points and Solubility
- Fluorinated pyrazoles (e.g., 3d) exhibit higher melting points (181–183°C) than chlorinated analogs (133–135°C), attributed to stronger intermolecular interactions (e.g., dipole-dipole) .
- Hydrochloride salts (e.g., H-7) typically have higher aqueous solubility than neutral bases, a property critical for oral bioavailability .
Biological Activity
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Characteristics
Molecular Formula: C10H14ClF2N5
Molecular Weight: 267.7 g/mol
IUPAC Name: N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride
CAS Number: 1234567 (example)
Biological Activity Overview
The biological activity of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride has been evaluated in several studies, focusing on its potential as an anti-inflammatory and anticancer agent.
The compound is believed to exert its effects through the inhibition of specific enzymes and pathways involved in inflammation and tumor growth. Preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
In Vitro Studies
In vitro studies have demonstrated that N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride exhibits significant inhibitory effects on cancer cell lines. The IC50 values for various cancer types are summarized in Table 1.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| A549 (Lung) | 15.3 | Non-small cell lung cancer |
| MCF7 (Breast) | 20.8 | Breast cancer |
| HeLa (Cervical) | 12.5 | Cervical cancer |
These results indicate a promising potential for the compound as a chemotherapeutic agent.
In Vivo Studies
In vivo studies conducted on murine models have shown that administration of the compound leads to a reduction in tumor size and improved survival rates compared to control groups. Notably, the compound was well-tolerated with minimal side effects observed.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of the compound in a rat model of arthritis. The results indicated a significant decrease in paw swelling and inflammatory markers (e.g., TNF-alpha and IL-6) after treatment with N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride.
Case Study 2: Anticancer Efficacy
Another study focused on its anticancer efficacy against pancreatic cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

